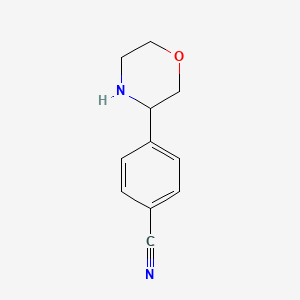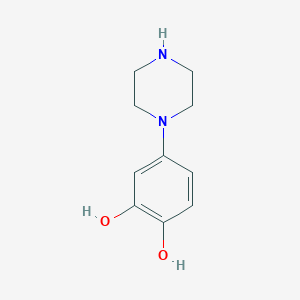
2-(3-methyl-3H-diazirin-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyl-3H-diazirin-3-yl)morpholine is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom, and a morpholine ring, which is a six-membered ring containing oxygen and nitrogen. This compound is often used in scientific research due to its photoreactive properties, making it valuable in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-3H-diazirin-3-yl)morpholine typically involves the formation of the diazirine ring followed by its attachment to the morpholine ring. One common method includes the reaction of 3-(bromomethyl)-3H-diazirine with morpholine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(3-methyl-3H-diazirin-3-yl)morpholine undergoes various chemical reactions, including:
Photoreactions: The diazirine ring can be activated by UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the diazirine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Photoreactions: UV light is used to activate the diazirine ring.
Substitution Reactions: Bases such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be employed.
Major Products Formed
Photoreactions: Reactive carbene intermediates that can form covalent bonds with nearby molecules.
Substitution Reactions: Substituted morpholine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
科学的研究の応用
2-(3-methyl-3H-diazirin-3-yl)morpholine is widely used in scientific research due to its photoreactive properties. Some key applications include:
Chemistry: Used as a photoreactive probe to study reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to identify and study protein interactions.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the development of new materials and coatings with specific properties.
作用機序
The primary mechanism of action of 2-(3-methyl-3H-diazirin-3-yl)morpholine involves the activation of the diazirine ring by UV light, leading to the formation of a reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites. The compound’s reactivity is highly dependent on the specific conditions and the presence of target molecules.
類似化合物との比較
Similar Compounds
- 3-(3-methyl-3H-diazirin-3-yl)propanoic acid
- 3-(3-methyl-3H-diazirin-3-yl)ethanol
- 3-(3-methyl-3H-diazirin-3-yl)benzene
Uniqueness
2-(3-methyl-3H-diazirin-3-yl)morpholine is unique due to its combination of a diazirine ring and a morpholine ring. This structure provides both photoreactivity and the ability to interact with various biological and chemical systems. Its versatility makes it a valuable tool in research and industrial applications.
特性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
2-(3-methyldiazirin-3-yl)morpholine |
InChI |
InChI=1S/C6H11N3O/c1-6(8-9-6)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3 |
InChIキー |
QYLRWTDPRQLHNV-UHFFFAOYSA-N |
正規SMILES |
CC1(N=N1)C2CNCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















